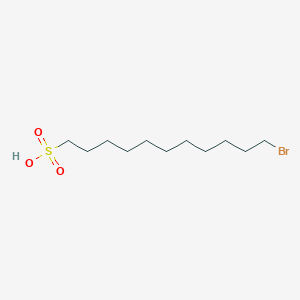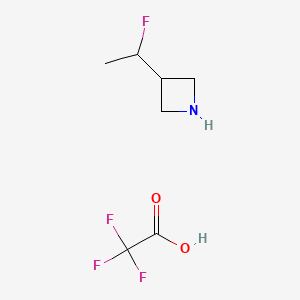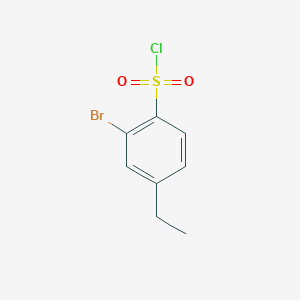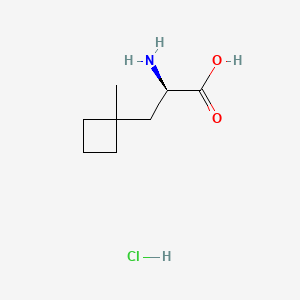
11-Bromoundecane-1-sulfonicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Bromoundecane-1-sulfonicacid is an organic compound with the molecular formula C11H23BrO3S It is a sulfonic acid derivative that contains a bromine atom attached to an undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecane-1-sulfonicacid typically involves the bromination of undecane derivatives. One common method is the reaction of undecenoic acid with hydrobromic acid in the presence of a peroxide, which facilitates the addition of the bromine atom to the undecane chain . The reaction is carried out in the absence of free oxygen to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of hydrobromic acid and a suitable solvent, such as toluene, to achieve high yields and purity of the final product . The reaction conditions are optimized to ensure the efficient bromination of the undecane chain.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Bromoundecane-1-sulfonicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonate esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of sulfonate esters.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
11-Bromoundecane-1-sulfonicacid has several applications in scientific research:
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 11-Bromoundecane-1-sulfonicacid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
11-Bromoundecanoic Acid: Similar structure but lacks the sulfonic acid group.
11-Bromo-1-undecanethiol: Contains a thiol group instead of a sulfonic acid group.
11-Bromoundecane: Lacks both the sulfonic acid and carboxylic acid groups.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
147722-19-8 |
|---|---|
Formule moléculaire |
C11H23BrO3S |
Poids moléculaire |
315.27 g/mol |
Nom IUPAC |
11-bromoundecane-1-sulfonic acid |
InChI |
InChI=1S/C11H23BrO3S/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2,(H,13,14,15) |
Clé InChI |
OUNZUTGCOUUSSS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCS(=O)(=O)O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)







![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)

![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)

![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)
